烟酰胺鸟嘌呤二核苷酸钠盐

描述

Nicotinamide guanine dinucleotide sodium salt, also known as NAD+, is an analog of β-NAD . It is a coenzyme found in all living cells and plays a crucial role in energy metabolism and cellular signaling . NAD+ is a derivative of vitamin B3, also known as niacin, and is involved in various biological processes, including DNA repair, cell death, and aging .

Molecular Structure Analysis

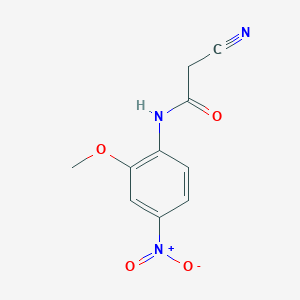

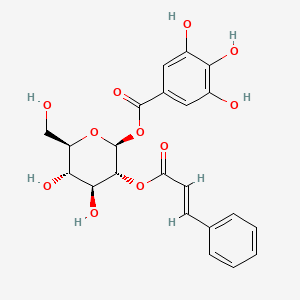

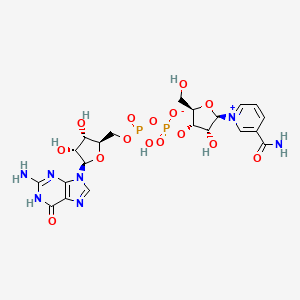

The molecular formula of Nicotinamide guanine dinucleotide sodium salt is C21H28N7O15P2 . Its molecular weight is 703.42 .

Chemical Reactions Analysis

Nicotinamide guanine dinucleotide sodium salt may be used as a preferred substrate of specific snake Trimeresurus stejnegeri venom phospodiesterase and a substrate to study the specificity and kinetics of ADP-ribosyl cyclase .

Physical And Chemical Properties Analysis

Nicotinamide guanine dinucleotide sodium salt appears as an off-white to yellow powder . It is soluble in water, producing a clear and almost colorless to yellow solution at 50 mg/ml . The sodium content is 1.7 - 7.5% on a dry basis , and the water content is less than 10% .

科学研究应用

代谢功能和生化特性

烟酰胺鸟嘌呤二核苷酸 (NGD) 是烟酰胺腺嘌呤二核苷酸 (NAD) 的类似物,在糖酵解、β-氧化和氧化磷酸化等多种代谢途径中起着至关重要的作用。NGD 与另一种 NAD 类似物烟酰胺次黄嘌呤二核苷酸 (NHD) 一起,在 Nmnat3 过表达小鼠中表现出显着增加,突出了它们在 NAD 代谢及其与衰老和与年龄相关的疾病中的关联。NGD 和 NHD 存在于各种小鼠组织中,它们的合成和降解部分依赖于 Nmnat3 和 CD38。尽管与 NAD 相比它们的亲和力较低,但 NGD 和 NHD 在体外作为醇脱氢酶 (ADH) 的辅酶,但不能用作 SIRT1、SIRT3 和 PARP1 的底物,这标志着它们作为辅酶的独特生物学功能 (Yaku 等人,2019)。

分子识别和 DNA 相互作用

NGD 在 DNA 螺旋内的分子识别中的作用已得到探索。涉及将烟酰胺单核苷酸 (NMN) 掺入寡脱氧核苷酸 3'-末端的研究表明,NMN(+) 可以参与 DNA 螺旋内的特异性配对相互作用。含有 NMN(+) 链的双链体和三链体的稳定性各不相同,这表明特异性配对,尤其是在鸟嘌呤和腺嘌呤面对 NMN(+) 残基时稳定。这表明 NMN(+) 残基,以及延伸的 NGD,可以在 DNA 螺旋中被选择性识别,与核酸中的分子识别相容 (Göckel & Richert, 2015)。

在免疫系统和高血压中的作用

NGD 在免疫系统对高盐条件的反应中发挥作用。高血压中的盐敏感机制,尤其与肾脏和中枢神经系统相关的机制,已经得到了很好的研究。最近的研究表明,免疫细胞,特别是抗原呈递细胞 (APC),可以感知钠 (Na+)。在这种情况下,烟酰胺腺嘌呤二核苷酸磷酸氧化酶依赖性形成树突状细胞中的免疫原性 IsoLG 蛋白加合物会导致炎症和高血压。APC 中的盐敏感激酶 SGK1 介导盐诱导的表皮钠通道 (ENaC) 的表达和组装,通过激活烟酰胺腺嘌呤二核苷酸磷酸氧化酶和形成 IsoLG 蛋白加合物促进对盐敏感的高血压 (Van Beusecum 等人,2019)。

细胞摄取和转运

发现 NMN 的特定转运蛋白,例如 Slc12a8,突出了 NMN 和 NGD 在细胞 NAD+ 代谢中的重要性。Slc12a8 在小鼠小肠中高度表达,调节 NMN 的摄取,这对维持 NAD+ 水平至关重要。该转运蛋白特异性转运 NMN,但不转运烟酰胺核糖,并且依赖于钠离子的存在。Slc12a8 缺陷显着降低空肠和回肠中的 NAD+ 水平,这与 NMN 摄取减少有关 (Grozio 等人,2018)。

一般 NAD+ 代谢和疾病关联

NGD 的母体分子 NAD(+) 既充当氢化物转移酶的辅酶,又充当 NAD(+) 消耗酶的底物,包括 ADP 核糖转移酶、聚 (ADP 核糖) 聚合酶、cADP 核糖合成酶和 sirtuins。NAD(+) 在健康、衰老和疾病中的作用已得到广泛研究,确立了其保护作用和预防神经退行性疾病和抵抗感染的潜在治疗应用。NAD(+) 代谢对模式系统中寿命延长的贡献表明,增强 NAD(+) 的疗法可能会促进热量限制的有益效果。烟酰胺核糖是一种真核系统中 NAD(+) 的核苷前体,其使用可能有利于提高 NAD(+) 水平,而不会产生与其他形式的补充剂相关的副作用 (Belenky 等人,2007)。

作用机制

Target of Action

Nicotinamide guanine dinucleotide sodium salt (NGD+) primarily targets phosphodiesterase and ADP-ribosyl cyclase . These enzymes play a crucial role in various biochemical reactions, including the regulation of intracellular calcium levels and the generation of cyclic ADP-ribose .

Mode of Action

NGD+ acts as a substrate for these enzymes. It interacts with phosphodiesterase and ADP-ribosyl cyclase, facilitating their catalytic activities . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .

Biochemical Pathways

NGD+ is involved in the regulation of various metabolic pathways. It serves as a coenzyme for alcohol dehydrogenase (ADH) in vitro, although its affinity is much lower than that of NAD . It is also used to determine the activity of proteins that generate cyclic-ADP-ribose (cADPR) in the ADP-ribosyl cyclase family .

Pharmacokinetics

It is known that the synthesis and degradation of ngd+ partially rely on nmnat3 and cd38 . More research is needed to fully understand the ADME properties of NGD+ and their impact on its bioavailability.

Result of Action

The interaction of NGD+ with its targets results in the regulation of various biochemical reactions. For instance, it facilitates the catalytic activities of phosphodiesterase and ADP-ribosyl cyclase . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .

Action Environment

The action, efficacy, and stability of NGD+ can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of NGD+ . More research is needed to fully understand how different environmental factors influence the action of NGD+.

安全和危害

Nicotinamide guanine dinucleotide sodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(32)15(9(5-29)40-19)42-45(37,38)43-44(35,36)39-6-10-12(30)13(31)20(41-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H6-,22,23,25,26,33,34,35,36,37,38)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWWFYZGVSCDOU-NAJQWHGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5624-35-1 | |

| Record name | Nicotinamide guanine dinucleotide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。